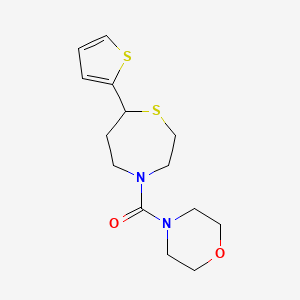

吗啉代(7-(噻吩-2-基)-1,4-噻氮杂环-4-基)甲甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCRs), which are convergent one-pot processes where at least three substrates are sequentially combined to synthesize products . An example is the Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the morpholino group and the thiophene ring. These groups are common in many biologically active compounds and can contribute to the compound’s properties .科学研究应用

Multicomponent Reactions (MCRs)

Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone: is utilized in MCRs, which are convergent one-pot processes that combine at least three substrates to synthesize products incorporating most atoms from the reagents . These reactions are known for their high efficiency, atom economy, and selectivity, making them valuable in medicinal chemistry for creating small compound libraries and complex polyheterocycles .

Synthesis of Polyheterocyclic Compounds

The compound serves as a precursor in the synthesis of new polyheterocyclic compounds, such as 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one . This synthesis involves an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/ N-acylation/decarboxylation/dehydration process .

Pharmaceutical Industry

In the pharmaceutical industry, the compound’s derivatives are explored for their potential as pharmaceutical intermediates. The structural modularity allows for the creation of diverse chemical libraries with high interest in drug discovery and development .

Catalysis

The compound can be used in catalytic processes, such as those involving ytterbium (III) triflate as a Lewis acid catalyst. This can enhance reaction yields and reduce reaction times, which is crucial in the synthesis of complex molecules .

Computational Chemistry

The compound and its derivatives can be subjects of computational studies, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), to understand their photophysical properties. These studies are important for designing molecules with specific optical properties for applications in sensing and imaging .

未来方向

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Multicomponent reactions (MCRs) are gaining attention in various fields of science and technology, but mainly in both pharmacochemical and pharmaceutical industries . Therefore, compounds like “Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” could be of interest in these areas.

作用机制

Target of Action

Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound with potential pharmaceutical applications . The primary targets of this compound are the enzymes Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes play crucial roles in lipid metabolism and signaling, with MGL responsible for the hydrolysis of monoacylglycerols into glycerol and fatty acids, and FAAH involved in the breakdown of fatty acid amides.

Mode of Action

The compound interacts with its targets (MGL and FAAH) by inhibiting their enzymatic activity . This inhibition alters the normal metabolic pathways of lipids and fatty acid amides, leading to changes in cellular signaling and function.

属性

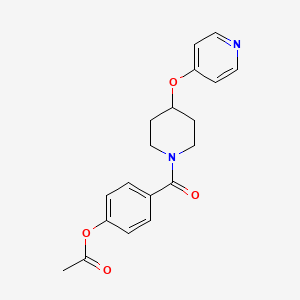

IUPAC Name |

morpholin-4-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S2/c17-14(16-5-8-18-9-6-16)15-4-3-13(20-11-7-15)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMOQRGZDZOIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methylbenzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2953176.png)

![N-(4-chlorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2953179.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2953182.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2953183.png)

![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)

![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953192.png)